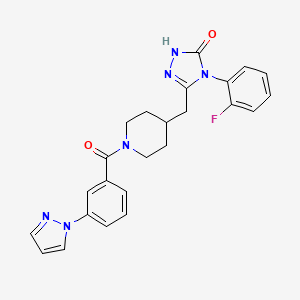![molecular formula C11H13N3OS B2532603 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1251374-20-5](/img/structure/B2532603.png)
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine" is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a pharmacophore of significant interest due to its potential biological activities. Thieno[3,2-d]pyrimidin-4-ones and their derivatives are known for their diverse pharmacological properties, including antimicrobial activity . The synthesis and study of such compounds are crucial for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been explored through various methods. One approach involves a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which offers a green and efficient pathway with step economy and easy purification . Another method utilizes heteropoly acid H3PW12O40 as an effective catalyst, providing high yields and short reaction times under mild conditions . Additionally, the synthesis of related compounds has been achieved through cyclocondensation reactions and subsequent S-methylation, aiming to study their pharmacological properties .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-one derivatives has been elucidated using various techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing an almost coplanar thienopyridine ring and the presence of an intramolecular hydrogen bond .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-ones can undergo various chemical reactions to yield a wide range of derivatives. For example, condensation reactions with aromatic aldehydes and furfural have been used to synthesize substituted 8-arylidene derivatives . Moreover, one-pot synthesis methods have been developed to create thieno[2,3-b]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The reported crystallographic data provide insights into the density and molecular geometry of these compounds . Additionally, the antimicrobial activity of some derivatives has been evaluated, indicating their potential as therapeutic agents . The synthesis of fused isolated azoles and N-heteroaryl derivatives based on thieno[3,4-d]pyrimidin-5-amine further exemplifies the chemical diversity and potential applications of these molecules .
Mechanism of Action
Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cyt-bd, an attractive drug target in Mycobacterium tuberculosis . This suggests that “2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine” might have similar inhibitory effects, although specific studies on this compound are not available in the search results.
Future Directions
Thieno[3,2-d]pyrimidin-4-amines, which include “2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine”, have shown promise as inhibitors of Cyt-bd, a drug target in Mycobacterium tuberculosis . Future research could focus on improving the potency and pharmacokinetics of these compounds for in vivo evaluation .
properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-11-10-9(3-5-16-10)13-7-14-11/h3,5,7-8,12H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNHRAWYTXISCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

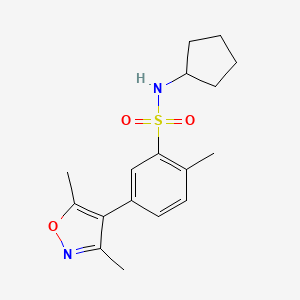

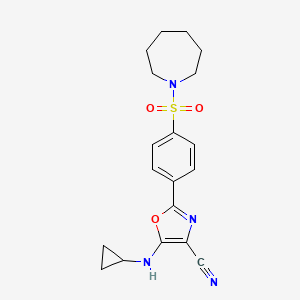

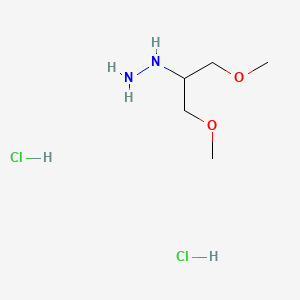

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)
![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)
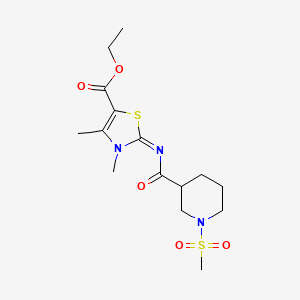
![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)
![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)
